1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine
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Overview
Description
1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is a chemical compound with the molecular formula C13H20N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino and methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(2-Amino-3-methoxyphenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via a direct amination reaction.
Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or sulfonates under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
- 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
- 1-(2-Amino-3-methoxyphenyl)pyrrolidine
Uniqueness: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJOLMXARSDYNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)CCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370692 |
Source
|
Record name | 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-44-3 |
Source
|
Record name | 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(2-pyrrolidin-1-ylethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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